ethyl 3-{[(2Z)-7-hydroxy-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate
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Description
Ethyl 3-{[(2Z)-7-hydroxy-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a useful research compound. Its molecular formula is C22H17N3O5S and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.08889182 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-{[(2Z)-7-hydroxy-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis, and relevant research findings.
Structural Characteristics
The compound belongs to the class of chromen derivatives, characterized by a chromen backbone substituted with various functional groups, including a thiazole moiety and an ethyl ester group. Its structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions. The general synthetic pathway includes:
- Formation of the Chromen Backbone : Starting materials such as benzoic acid derivatives and thiazole-containing compounds undergo condensation reactions.
- Thiazole Incorporation : The thiazole moiety is introduced through specific coupling reactions.
- Final Esterification : The ethyl ester group is added to complete the synthesis.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies demonstrate that it inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines. Mechanistic studies indicate that this may involve the modulation of apoptotic pathways and the inhibition of key signaling molecules involved in tumor growth .
Antioxidant Activity
This compound has shown significant antioxidant activity in various assays, including DPPH radical scavenging tests. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in numerous chronic diseases .
Case Studies
Case Study 1: Cardioprotective Effects
In a study investigating myocardial infarction models in rats, pretreatment with the compound significantly improved cardiac function and reduced markers of heart injury. This suggests a cardioprotective effect linked to its antioxidant and anti-inflammatory properties .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial potential of related compounds showed that derivatives of this compound exhibited notable antibacterial activity against various strains of bacteria, indicating its potential use as an antimicrobial agent .
Research Findings Summary Table
Properties
IUPAC Name |
ethyl 3-[[7-hydroxy-3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-2-29-21(28)14-4-3-5-15(10-14)24-20-17(19(27)25-22-23-8-9-31-22)11-13-6-7-16(26)12-18(13)30-20/h3-12,26H,2H2,1H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQWAOLOBHLSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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